An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Fluoro-4-methoxybenzoic acid, a key building block in medicinal chemistry and drug discovery. The information is intended to support researchers and professionals in the fields of organic synthesis, pharmacology, and drug development.
Core Chemical Properties
3-Fluoro-4-methoxybenzoic acid is a fluorinated derivative of p-anisic acid. Its chemical structure, featuring both a fluorine atom and a methoxy group on the benzene ring, imparts unique electronic properties that are advantageous in the design of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 403-20-3 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White powder/solid | [1] |
| Melting Point | 211-213 °C | [1][2] |
| Boiling Point | 352.5 °C at 760 mmHg | [1] |
| Density | 1.568 g/cm³ | [1] |
| pKa (Predicted) | ~4.02 | [3] |
| Purity | >98% | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of 3-Fluoro-4-methoxybenzoic acid. Key spectral features are summarized below.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, and a carboxylic acid proton singlet. |
| ¹³C NMR | Resonances for aromatic carbons (with C-F couplings), the methoxy carbon, and the carboxyl carbon. |
| FTIR | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, C-O stretching of the ether and carboxylic acid, and C-F stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could start from 4-methoxybenzaldehyde, proceeding through electrophilic fluorination followed by oxidation of the aldehyde group to a carboxylic acid.
Caption: Proposed synthesis of 3-Fluoro-4-methoxybenzoic acid.
Experimental Protocol: Synthesis (Hypothetical)
Materials:
-
4-Methoxybenzaldehyde
-
Selectfluor® (or other electrophilic fluorinating agent)
-
Acetonitrile (solvent)
-
Potassium permanganate (or other oxidizing agent)
-
Sulfuric acid
-
Sodium bisulfite
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Fluorination: Dissolve 4-methoxybenzaldehyde in acetonitrile in a round-bottom flask. Add Selectfluor® portion-wise with stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Oxidation: To the crude 3-fluoro-4-methoxybenzaldehyde, add a solution of potassium permanganate in aqueous sulfuric acid. Heat the mixture under reflux until the purple color disappears. Cool the reaction mixture and add sodium bisulfite to quench any excess permanganate. The resulting precipitate is the crude 3-Fluoro-4-methoxybenzoic acid.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 3-Fluoro-4-methoxybenzoic acid
-
Ethanol
-
Deionized water
-
Filter paper
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude 3-Fluoro-4-methoxybenzoic acid in a minimal amount of hot ethanol.[4][5][6][7][8]
-
Add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5][6][7][8]
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain pure 3-Fluoro-4-methoxybenzoic acid.
Analytical Characterization
Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of the final product.
Experimental Protocols: Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject the solution into the GC-MS system.
-
The compound is separated on a GC column and subsequently ionized and detected by the mass spectrometer.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
Applications in Drug Discovery and Development
3-Fluoro-4-methoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. Its derivatives have shown potential as antimicrobial, anti-inflammatory, and neuroprotective agents.[1][13]
Role in Alzheimer's Disease Research
One of the notable applications of 3-Fluoro-4-methoxybenzoic acid is as an intermediate in the preparation of potential treatments for Alzheimer's disease.[1] The amyloid cascade hypothesis is a leading theory for the pathology of Alzheimer's, suggesting that the accumulation of amyloid-beta (Aβ) plaques is a central event.[3] Derivatives of 3-Fluoro-4-methoxybenzoic acid may be designed to interact with components of this pathway, for instance, by inhibiting enzymes involved in Aβ production or promoting its clearance.
Caption: Potential intervention points for derivatives in the amyloid cascade.
Antimicrobial and Anti-inflammatory Applications
Derivatives of fluorinated benzoic acids have demonstrated antimicrobial and antifungal activities.[14][15] The incorporation of the 3-fluoro-4-methoxyphenyl moiety has been explored in the synthesis of novel 1,3,4-oxadiazole derivatives with potential antimicrobial properties.[1] Furthermore, this scaffold is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[13] The fluorine substituent can play a role in modulating the inhibitory activity of these compounds against enzymes like cyclooxygenase (COX).[15] The development of derivatives as enzyme inhibitors is a significant area of research.[15][16]
References
- 1. ossila.com [ossila.com]
- 2. 3-Fluoro-4-methoxybenzoic acid | CAS#:403-20-3 | Chemsrc [chemsrc.com]
- 3. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
